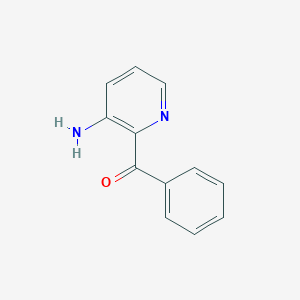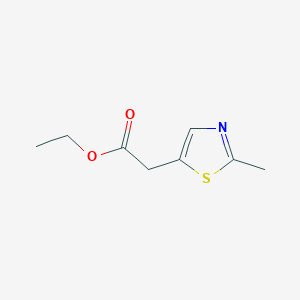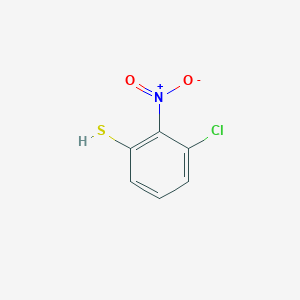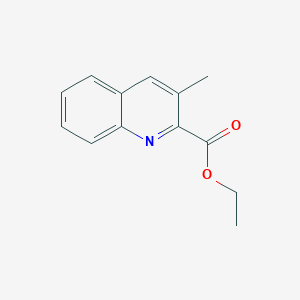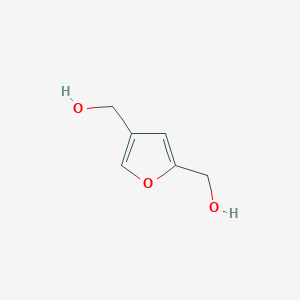
1-(2,2-Difluorocyclopropyl)-4-methylbenzene
説明
1-(2,2-Difluorocyclopropyl)-4-methylbenzene is a type of organic compound that belongs to the class of difluorocyclopropanes . Difluorocyclopropanes are characterized by a three-membered ring structure (cyclopropane) with two fluorine atoms attached to the same carbon .
Synthesis Analysis
The synthesis of difluorocyclopropane derivatives has been a subject of interest in organic chemistry . Various methods have been developed, often involving the use of a carbene source in combination with a halide initiator .Chemical Reactions Analysis
Difluorocyclopropane derivatives can participate in various chemical reactions, including both ring-forming and ring-opening reactions . The presence of fluorine substituents can significantly influence these reactions due to fluorine’s high electronegativity .科学的研究の応用
Thermal Rearrangement Studies
- Hang et al. (2011) explored the thermal conversion of substituted difluoro(methylene)cyclopropanes to more stable products, including 1-(3-(difluoromethylene)-2,2-dimethylcyclopropylsulfonyl)-4-methylbenzene. They conducted both experimental and computational analyses, providing insights into the reaction mechanisms and structural stability of these compounds (Hang et al., 2011).
Synthesis of Difluoromethyl 2,2-Difluorocyclopropyl Ethers
- Cai et al. (2004) described the synthesis of difluoromethyl 2,2-difluorocyclopropyl ethers via the reaction of difluorocarbene with a series of ketones. This method provides a route to form these ethers in good yield (Cai et al., 2004).
Exploration as Anticancer and Antiviral Agents
- Wang et al. (2000) synthesized derivatives of 2,4-difluorobenzene, considering their potential as acyclic 5-substituted-2′-deoxyuridine (thymidine) mimics for evaluation as anticancer and antiviral agents. However, their findings indicated that these compounds were inactive as antiviral agents and had limited efficacy as anticancer agents (Wang et al., 2000).
Photochemical Reaction Studies
- Albini et al. (1982) investigated the photochemical reaction of 1,4-dicyanonaphtalene with methylbenzenes, leading to the formation of various benzyl derivatives. This study provides insights into the mechanisms of electron transfer and the formation of benzylic radicals (Albini et al., 1982).
Electrochemical Fluorination
- Momota et al. (1998) examined the electrochemical fluorination of aromatic compounds, including difluoromethylbenzene. Their work highlights the mechanism of proton elimination from the methyl groups of radical cations formed in the fluorination process (Momota et al., 1998).
作用機序
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene is not clear without specific context. In general, the biological activity of difluorocyclopropane derivatives can be influenced by the presence of fluorine substituents, which can affect charge distribution, electrostatic surface, and solubility of the molecule .
将来の方向性
特性
IUPAC Name |
1-(2,2-difluorocyclopropyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-7-2-4-8(5-3-7)9-6-10(9,11)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYGRUJYOJHIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649108 | |
| Record name | 1-(2,2-Difluorocyclopropyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54672-44-5 | |
| Record name | 1-(2,2-Difluorocyclopropyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



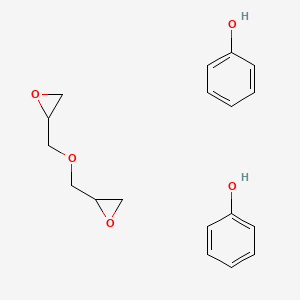
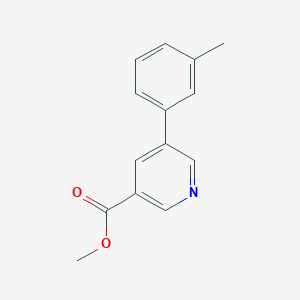
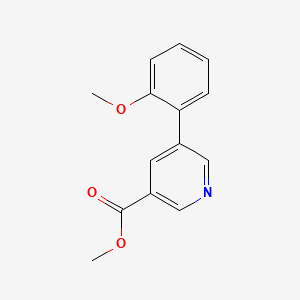
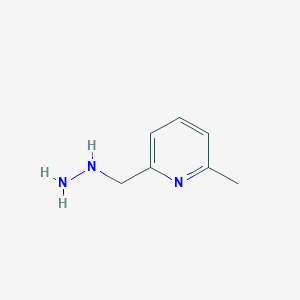
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine](/img/structure/B1629509.png)


